3,4-Dimethylphenoxyacetic acid

Description

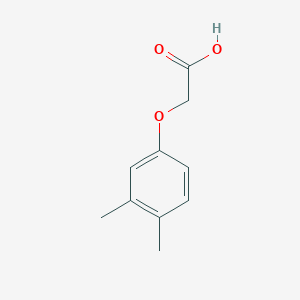

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-3-4-9(5-8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEQJKZWTIFEJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158086 | |

| Record name | 3,4-Xylyloxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13335-73-4 | |

| Record name | 2-(3,4-Dimethylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13335-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Xylyloxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013335734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13335-73-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Xylyloxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-xylyloxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dawn of a Synthetic Auxin: A Technical History of 3,4-Dimethylphenoxyacetic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of synthetic auxins in the early 20th century marked a pivotal moment in agricultural science and plant physiology. These compounds, capable of mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA), opened new frontiers in controlling plant growth and led to the development of the first selective herbicides. Among the pioneering families of synthetic auxins were the phenoxyacetic acids, with 2,4-dichlorophenoxyacetic acid (2,4-D) being the most prominent example. This technical guide delves into the discovery and history of a related but less-heralded compound: 3,4-Dimethylphenoxyacetic acid. By examining early structure-activity relationship studies, we can reconstruct the scientific journey that elucidated the role of substituent patterns on the biological activity of this class of molecules.

The Genesis of Phenoxyacetic Acid Research

The story of this compound is intrinsically linked to the broader exploration of phenoxyacetic acids as plant growth regulators. Landmark research conducted in the 1940s by P.W. Zimmerman and A.E. Hitchcock at the Boyce Thompson Institute systematically investigated how modifications to the phenoxyacetic acid structure influenced its physiological activity[1][2]. Their work, alongside that of researchers in the UK, laid the groundwork for the agricultural revolution spurred by selective herbicides[3]. These early studies were characterized by meticulous synthesis of numerous analogues and their subsequent testing in various bioassays to determine their effects on plant cell elongation, root formation, and other auxin-like responses.

First Synthesis and Early Biological Evaluation

While a singular "discovery" paper for this compound is not as prominent as for 2,4-D, its synthesis and evaluation were part of the systematic studies of the era. The foundational 1942 paper by Zimmerman and Hitchcock, "Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity," details the investigation of a wide array of substituted phenoxy compounds, including those with methyl groups[1][2].

The synthesis of these compounds followed a now-classic Williamson ether synthesis pathway. This involved the reaction of a substituted phenol with an α-haloacetic acid in the presence of a base. In the case of this compound, the precursor would be 3,4-dimethylphenol.

Experimental Protocols

Synthesis of this compound (General Historical Method)

This protocol is a generalized representation based on the methods described for phenoxyacetic acids in the early 20th century.

Materials:

-

3,4-Dimethylphenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol (for recrystallization)

-

Reaction vessel with reflux condenser

-

Stirring apparatus

Procedure:

-

Formation of the Sodium Phenoxide: In a reaction vessel, dissolve 3,4-dimethylphenol in an aqueous or alcoholic solution of sodium hydroxide. The molar ratio of phenol to NaOH should be approximately 1:1. This reaction forms the sodium salt of the phenol (sodium 3,4-dimethylphenoxide), which is a more potent nucleophile than the neutral phenol.

-

Preparation of Sodium Chloroacetate: In a separate vessel, neutralize chloroacetic acid with an equimolar amount of sodium hydroxide in water to form sodium chloroacetate.

-

Condensation Reaction: Add the sodium chloroacetate solution to the sodium 3,4-dimethylphenoxide solution. Heat the mixture to reflux and maintain reflux for several hours with continuous stirring. During this time, the phenoxide ion displaces the chloride ion from the chloroacetate in a Williamson ether synthesis reaction.

-

Acidification and Precipitation: After the reaction is complete, cool the mixture to room temperature. Acidify the solution by adding hydrochloric acid until the pH is strongly acidic. This protonates the carboxylate group, causing the this compound to precipitate out of the solution as a solid.

-

Isolation and Purification: Collect the solid precipitate by filtration and wash it with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final, purified this compound.

Structure-Activity Relationship and Biological Data

The early research on phenoxyacetic acids was a pioneering example of structure-activity relationship (SAR) studies. Zimmerman and Hitchcock's 1942 publication provides a wealth of comparative data on the activity of various substituted phenoxyacetic acids. Although specific quantitative data for the 3,4-dimethyl derivative is not presented in a standalone table in this seminal work, the authors discuss the general effects of methyl substitution. The key finding was that the type, number, and position of substituents on the phenyl ring dramatically influenced the auxin-like activity of the molecule.

The following table summarizes the qualitative activity of various phenoxyacetic acid derivatives as reported by Zimmerman and Hitchcock (1942), providing context for the activity of the 3,4-dimethyl variant. The activity was assessed through various bioassays, including cell elongation, induction of parthenocarpy (fruit development without fertilization), and formative effects on leaves and stems.

| Compound | Substitution Pattern | Relative Auxin-like Activity |

| Phenoxyacetic Acid | Unsubstituted | Low |

| 2-Chlorophenoxyacetic Acid | Monochloro | Moderate |

| 4-Chlorophenoxyacetic Acid | Monochloro | High |

| 2,4-Dichlorophenoxyacetic Acid | Dichloro | Very High |

| 2,4,5-Trichlorophenoxyacetic Acid | Trichloro | High |

| 2-Methylphenoxyacetic Acid | Monomethyl | Moderate |

| 4-Methylphenoxyacetic Acid | Monomethyl | Moderate |

| This compound | Dimethyl | Moderate |

| 2,4-Dimethylphenoxyacetic Acid | Dimethyl | Moderate-High |

Note: The relative activity is an interpretation of the qualitative descriptions provided in the historical literature, as precise numerical comparisons were not always presented.

Visualizing the Scientific Workflow

The discovery process for these early synthetic auxins followed a logical and systematic workflow. This can be visualized to better understand the scientific methodology of the time.

References

- 1. Zimmerman, P.W. and Hitchcock, A.E. (1942) Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity. Contributions from Boyce Thompson Institute, 12, 321-343. - References - Scientific Research Publishing [scirp.org]

- 2. Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity · [nal.usda.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to 3,4-Dimethylphenoxyacetic Acid: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activity of 3,4-Dimethylphenoxyacetic acid. Drawing on available data for the compound and its structural analogs, this document aims to be a valuable resource for researchers in chemistry and the life sciences. All quantitative data is presented in clear, tabular format for ease of comparison. Detailed experimental protocols for synthesis and analysis are provided, along with a visualization of a key biological signaling pathway.

Chemical Structure and Identification

This compound is an aromatic carboxylic acid. The structure consists of a phenoxyacetic acid backbone with two methyl groups substituted at the 3 and 4 positions of the benzene ring.

Molecular Structure:

Identifiers:

| Identifier | Value |

| IUPAC Name | 2-(3,4-dimethylphenoxy)acetic acid |

| CAS Number | 13335-73-4 |

| Molecular Formula | C10H12O3 |

| SMILES | CC1=CC(OCC(=O)O)=C(C)C=C1 |

| InChI | InChI=1S/C10H12O3/c1-7-3-4-9(5-8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) |

| Synonyms | 3,4-Xylyloxyacetic acid, Acetic acid, (3,4-dimethylphenoxy)- |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. Where experimental data for the target compound is unavailable, estimates based on closely related structures are provided and noted.

| Property | Value | Source |

| Molecular Weight | 180.20 g/mol | [Calculated] |

| Appearance | Solid | [Fluorochem] |

| Melting Point | 160-165 °C | [chemBlink] |

| Boiling Point | 323.5 ± 27.0 °C (Calculated) | [chemBlink] |

| pKa | ~3.2 (Estimated) | Based on 3-methylphenoxyacetic acid [ChemicalBook] |

| Solubility | Data not available. Related compounds show some water solubility. |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~10-12 | Singlet (broad) | -COOH |

| ~6.8-7.2 | Multiplet | Aromatic protons |

| ~4.6 | Singlet | -O-CH2- |

| ~2.2 | Singlet | Ar-CH3 |

| ~2.2 | Singlet | Ar-CH3 |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~170-175 | -COOH |

| ~155 | Ar-C-O |

| ~130-138 | Aromatic C-CH3 |

| ~115-130 | Aromatic C-H |

| ~65 | -O-CH2- |

| ~19-21 | Ar-CH3 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| 2850-3000 | C-H stretch (aromatic and aliphatic) |

| ~1700 (strong) | C=O stretch (carboxylic acid) |

| 1500-1600 | C=C stretch (aromatic ring) |

| 1200-1300 | C-O stretch (ether and carboxylic acid) |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 180. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, mass = 45) and cleavage of the ether bond.

Experimental Protocols

Synthesis via Williamson Ether Synthesis

This protocol is adapted from the general procedure for the synthesis of phenoxyacetic acids.

Materials:

-

3,4-Dimethylphenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in water.

-

To this solution, add one molar equivalent of 3,4-dimethylphenol and stir until a homogenous solution of the sodium phenoxide is formed.

-

Add one molar equivalent of chloroacetic acid to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 1-2 hours.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude this compound.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified product.

-

Dry the purified crystals and determine the yield and melting point.

Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general method for the analysis of phenoxyacetic acids and may require optimization for this compound. [SIELC Technologies]

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile and an aqueous buffer (e.g., 20 mM phosphoric acid). The gradient or isocratic conditions will need to be optimized.

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample for analysis by dissolving it in the mobile phase and filtering through a 0.45 µm filter.

-

Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 270 nm).

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with the standard curve.

Biological Activity and Signaling Pathway

Phenoxyacetic acids are known to exhibit auxin-like activity in plants. Auxins are a class of plant hormones that play crucial roles in regulating plant growth and development. The primary mechanism of auxin action involves the SCF(TIR1/AFB) signaling pathway. [PubMed, ResearchGate]

Proposed Mechanism of Action

It is proposed that this compound acts as an auxin analog. In this role, it binds to the TIR1/AFB F-box protein, which is part of an SCF E3 ubiquitin ligase complex. This binding event promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressor proteins. The SCF complex then ubiquitinates the Aux/IAA proteins, targeting them for degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, leading to changes in gene expression that mediate the physiological effects of auxins.

Visualization of the Auxin Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound as an auxin analog.

Experimental Workflow for Assessing Auxin-like Activity

The following workflow outlines a general approach to experimentally validate the auxin-like activity of this compound.

Conclusion

This compound is a compound with a well-defined chemical structure and predictable physicochemical properties. Based on its structural similarity to known herbicides and plant growth regulators, it is hypothesized to function as an auxin analog, interacting with the TIR1/AFB signaling pathway. This technical guide provides a foundational understanding of this compound, offering detailed information and experimental protocols to facilitate further research into its chemical and biological characteristics. The provided visualizations of the proposed signaling pathway and experimental workflow serve as a conceptual framework for future investigations in both academic and industrial research settings.

Structure-Activity Relationship of Dimethyl-Substituted Phenoxyacetic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of dimethyl-substituted phenoxyacetic acids. These compounds are a subclass of the broader phenoxyacetic acid family, which is known for a wide range of biological activities, including herbicidal, plant growth-regulating (auxin-like), anti-inflammatory, and antimicrobial effects. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to facilitate further research and development in this area. While quantitative data for a comprehensive series of dimethyl-substituted analogues is limited in the public domain, this guide synthesizes the existing information and draws comparative insights from related substituted phenoxyacetic acids to elucidate key SAR principles.

Introduction

Phenoxyacetic acid and its derivatives represent a versatile chemical scaffold that has been extensively explored for various biological applications. The substitution pattern on the phenyl ring plays a crucial role in determining the specific activity and potency of these compounds. Dimethyl substitution, in particular, can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. The primary biological activity associated with many substituted phenoxyacetic acids, including dimethyl-substituted variants, is their auxin-like or herbicidal effects in plants. This activity is primarily mediated through the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) pathway.

Structure-Activity Relationship (SAR) Analysis

The biological activity of dimethyl-substituted phenoxyacetic acids is highly dependent on the position of the two methyl groups on the phenyl ring, as well as the presence of other substituents.

Herbicidal and Auxin-like Activity

The herbicidal and auxin-like activities of phenoxyacetic acids are intricately linked to their ability to mimic the natural plant hormone indole-3-acetic acid (IAA) and interact with the TIR1/AFB auxin co-receptor complex. The position of the methyl groups influences the molecule's shape and its fit within the receptor's binding pocket.

-

General Requirements for Auxin Activity: For a phenoxyacetic acid derivative to exhibit auxin-like activity, certain structural features are generally required. These include an unsaturated ring system with a side chain containing a carboxylic acid group (or a group that can be metabolized to a carboxylic acid), and a specific spatial relationship between the ring and the acidic side chain.

-

Influence of Dimethyl Substitution:

-

2,4-Dimethylphenoxyacetic Acid: This isomer, analogous to the highly active herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), is expected to exhibit significant auxin activity. The substitution at the 2- and 4-positions is often optimal for interaction with the auxin receptor.

-

2,6-Dimethylphenoxyacetic Acid: Substitution at both ortho positions (2 and 6) can introduce steric hindrance, which may affect the orientation of the acetic acid side chain and its ability to bind to the receptor. This can lead to altered or, in some cases, reduced auxin activity compared to other isomers.

-

3,5-Dimethylphenoxyacetic Acid: Substitution at the meta positions generally results in different spatial and electronic properties compared to ortho- and para-substituted analogues. The activity of 3,5-dimethylphenoxyacetic acid is often lower than that of the 2,4-substituted isomer. For instance, one study noted that methoxy groups (which are electronically different but can be compared sterically to some extent) at the 3,5-positions lead to increased polarity compared to methyl analogs.[1]

-

Other Biological Activities

While the primary focus has been on herbicidal activity, some dimethyl-substituted phenoxyacetic acids have been investigated for other therapeutic applications.

-

Angiogenesis Stimulation: A study identified 2-(4-(3-isopropyl-4-propylbenzyl)-3,5-dimethylphenoxy)acetic acid as a potent stimulator of angiogenesis.[2] This suggests that specific substitution patterns can lead to entirely different biological outcomes.

-

Antifungal Activity: The compound (S)-2-((S)-2-((S)-2-amino-3-(2-(2-(4-chloro-3, 5-dimethylphenoxy) acetyl)-1H- indol-3-yl) propanamido)-5-guanidino-N-nitropentaamido)-3-(1H-indol-3-yl) propanoic acid has demonstrated notable antifungal activity.[2] Here, the 3,5-dimethylphenoxyacetic acid moiety is part of a much larger and more complex molecule.

Quantitative Data

| Compound | Substitution Pattern | Biological Activity | Assay | Quantitative Data (IC50/EC50/ED50) | Reference |

| (S)-IB7 | 2-methyl-4-chloro | Herbicidal (against chickweed) | Post-emergence greenhouse assay | ED50 = 22.8 g ai/ha | [3] |

| Guaiacoxyacetic acid | 2-methoxy | Herbicidal (against sorghum) | Seedling growth inhibition | 97.93% root growth inhibition at 3 mmol L-1 | [4] |

| 2,4-D | 2,4-dichloro | Herbicidal | Various | - | [5] |

| MCPA | 2-methyl-4-chloro | Herbicidal | Various | - | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activity of phenoxyacetic acid derivatives.

Root Growth Inhibition Assay (Auxin Activity)

This bioassay is a classic method to determine the auxin-like activity of a compound by measuring its effect on root elongation.

Principle: Auxins exhibit a dose-dependent effect on root growth; at low concentrations, they can stimulate root growth, while at higher concentrations, they are inhibitory. This inhibition is a hallmark of auxin-like compounds.

Materials:

-

Seeds (e.g., Arabidopsis thaliana, cress, or lettuce)

-

Petri dishes

-

Filter paper

-

Growth medium (e.g., Murashige and Skoog (MS) agar)

-

Test compounds (dimethyl-substituted phenoxyacetic acids)

-

Solvent for test compounds (e.g., DMSO or ethanol)

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization: Surface sterilize seeds to prevent microbial contamination. For Arabidopsis thaliana, this can be achieved by washing with 70% ethanol for 1-2 minutes, followed by a 10-15 minute treatment with a 20% bleach solution containing a drop of Tween-20, and then rinsing 3-5 times with sterile distilled water.

-

Plating: Place sterilized seeds on Petri dishes containing MS agar medium supplemented with various concentrations of the test compound. A control plate with only the solvent should be included.

-

Stratification: To synchronize germination, store the plates at 4°C in the dark for 2-3 days.

-

Incubation: Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the surface of the agar. Typical conditions are a 16-hour light/8-hour dark photoperiod at 22°C.

-

Data Collection: After a set period of growth (e.g., 5-7 days), photograph the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

-

Data Analysis: Calculate the average root length for each concentration and express it as a percentage of the control. Plot the percentage of root growth inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of root growth).

Herbicidal Activity Assay (Post-emergence)

This assay evaluates the herbicidal efficacy of a compound when applied to emerged weeds.

Principle: The herbicidal activity is assessed by observing the phytotoxic effects (e.g., growth inhibition, necrosis, chlorosis) on target weed species after foliar application of the test compound.

Materials:

-

Pots with soil

-

Seeds of target weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyard grass))

-

Test compounds

-

Solvent and surfactant (e.g., acetone, Tween-20)

-

Spray chamber or hand sprayer

-

Greenhouse with controlled conditions

Procedure:

-

Plant Cultivation: Sow seeds of the target weed species in pots filled with a suitable soil mix. Grow the plants in a greenhouse until they reach a specific growth stage (e.g., 2-4 true leaves).

-

Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., 0.1% Tween-20) to the desired concentrations.

-

Application: Spray the test solutions onto the foliage of the plants until runoff. A control group should be sprayed with the solvent-surfactant solution only.

-

Incubation: Return the treated plants to the greenhouse and maintain them under controlled conditions.

-

Evaluation: Assess the herbicidal damage at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0 = no effect, 100 = complete kill) or by measuring the fresh or dry weight of the above-ground biomass.

-

Data Analysis: Calculate the percentage of growth inhibition or the average injury rating for each treatment. Dose-response curves can be generated to determine the GR50 (the dose required for 50% growth reduction) or LD50 (the dose required to kill 50% of the plants).

Signaling Pathways and Workflows

TIR1/AFB Auxin Signaling Pathway

The primary mechanism of action for auxin-like herbicides is the hijacking of the plant's natural auxin signaling pathway. The key components of this pathway are the TIR1/AFB F-box proteins, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.

Caption: The TIR1/AFB auxin signaling pathway.

Experimental Workflow for Herbicidal Activity Screening

The following diagram illustrates a typical workflow for screening compounds for herbicidal activity.

Caption: Workflow for post-emergence herbicidal screening.

Conclusion

The structure-activity relationship of dimethyl-substituted phenoxyacetic acids is a complex field with significant potential for the development of novel herbicides and other bioactive molecules. While a comprehensive quantitative dataset for this specific subclass is not yet fully established in the public literature, the available information, in conjunction with data from related substituted phenoxyacetic acids, provides valuable insights. The position of the dimethyl groups on the phenyl ring is a critical determinant of auxin-like activity, with the 2,4- and 3,5-isomers often exhibiting distinct biological profiles. Further research, including the systematic synthesis and biological evaluation of a broader range of dimethyl-substituted analogues, is warranted to fully elucidate the SAR and unlock the full potential of this chemical class. The experimental protocols and pathway visualizations provided in this guide offer a framework for such future investigations.

References

In-Depth Technical Guide: 3,4-Dimethylphenoxyacetic Acid Binding Affinity to Auxin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethylphenoxyacetic acid (3,4-DMPA) is a synthetic compound structurally related to the phenoxyacetic acid class of auxins. While specific quantitative binding data for 3,4-DMPA to auxin receptors is not extensively available in public literature, its structural similarity to known auxinic herbicides suggests potential interaction with the core auxin signaling pathway. This guide provides a comprehensive overview of the theoretical binding of 3,4-DMPA to auxin receptors, detailed experimental protocols for assessing this binding, and a visualization of the associated signaling pathways. The information presented is based on established knowledge of auxin perception and signaling and is intended to serve as a foundational resource for researchers investigating the biological activity of this and similar compounds.

Introduction to Auxin Perception

The primary mechanism of auxin perception in plants involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors.[1] In the absence of auxin, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors bind to AUXIN RESPONSE FACTORs (ARFs), inhibiting the transcription of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and the degron motif of an Aux/IAA protein.[2] This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome, thereby releasing the ARF to activate gene expression.

Hypothetical Binding Affinity of this compound

Due to the lack of specific published binding studies for this compound, the following table presents hypothetical quantitative data to illustrate how such information would be structured. These values are for illustrative purposes only and are based on typical ranges observed for other synthetic auxins.

| Auxin Analog | Receptor | Aux/IAA Co-receptor | Binding Affinity (Kd) | Assay Method |

| This compound | TIR1 | IAA7 | 50 nM | Surface Plasmon Resonance (Illustrative) |

| This compound | AFB5 | IAA7 | 80 nM | Surface Plasmon Resonance (Illustrative) |

| This compound | TIR1 | IAA3 | 120 nM | In Vitro Pull-Down Assay (Illustrative) |

| Indole-3-acetic acid (IAA) | TIR1 | IAA7 | 10-15 nM | Yeast Two-Hybrid / In Vitro Assays |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | TIR1 | IAA7 | >1 µM | Competitive [3H]IAA binding assays |

Note: The data for this compound is hypothetical and intended for illustrative purposes. Actual experimental determination is required.

Experimental Protocols for Determining Binding Affinity

Several robust methods are available to investigate the binding of a ligand like 3,4-DMPA to auxin receptors.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to detect protein-protein interactions in vivo.[3] It can be adapted to assess auxin-dependent interactions between TIR1/AFB proteins and Aux/IAA repressors.

Principle: The assay relies on the reconstitution of a functional transcription factor (commonly GAL4) from its separated DNA-binding domain (DBD) and activation domain (AD). The "bait" protein (e.g., TIR1) is fused to the DBD, and the "prey" protein (e.g., an Aux/IAA) is fused to the AD. Interaction between the bait and prey in the presence of an auxin-like compound brings the DBD and AD into proximity, activating a reporter gene (e.g., HIS3, lacZ).[3][4]

Detailed Methodology:

-

Vector Construction:

-

Clone the coding sequence of the desired TIR1/AFB receptor into a Y2H "bait" vector (containing the GAL4-DBD).

-

Clone the coding sequence of the target Aux/IAA protein into a Y2H "prey" vector (containing the GAL4-AD).

-

-

Yeast Transformation:

-

Co-transform a suitable yeast strain (e.g., AH109, which is auxotrophic for tryptophan, leucine, and histidine) with both the bait and prey plasmids.[4]

-

Select for diploid yeast containing both plasmids by plating on medium lacking tryptophan and leucine.

-

-

Interaction Assay:

-

Grow the transformed yeast in liquid culture.

-

Spot serial dilutions of the yeast culture onto selective medium lacking histidine and containing various concentrations of 3,4-DMPA (and appropriate controls like IAA and no-hormone).

-

Incubate the plates for 2-5 days at 30°C.

-

-

Data Analysis:

-

Growth on the selective medium indicates an interaction. The degree of growth at different concentrations of 3,4-DMPA can provide a semi-quantitative measure of its ability to promote the receptor-repressor interaction.

-

For quantitative analysis, a β-galactosidase assay can be performed if using a lacZ reporter gene.

-

In Vitro GST Pull-Down Assay

This biochemical technique is used to confirm direct protein-protein interactions and can be adapted to demonstrate ligand-dependent binding.[5][6][7]

Principle: A "bait" protein is expressed as a fusion with Glutathione-S-Transferase (GST). This GST-fusion protein is immobilized on glutathione-coated beads. A "prey" protein is then incubated with these beads. If the prey binds to the bait, it will be "pulled down" with the beads.

Detailed Methodology:

-

Protein Expression and Purification:

-

Express the "bait" protein (e.g., an Aux/IAA) as a GST-fusion protein in E. coli and purify it using glutathione-agarose beads.

-

Express the "prey" protein (e.g., a TIR1/AFB receptor, often with a different tag like His or Myc for detection) in a suitable system (e.g., E. coli, insect cells, or in vitro transcription/translation).

-

-

Binding Reaction:

-

Incubate the purified, bead-bound GST-Aux/IAA with the prey TIR1/AFB protein in a binding buffer.

-

Include different concentrations of 3,4-DMPA in separate reactions. Also, include positive (IAA) and negative (no ligand) controls.

-

Allow the binding to proceed for a set time (e.g., 2-4 hours) at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Wash the beads several times with a wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.

-

-

Detection:

-

Separate the eluted proteins by SDS-PAGE.

-

Detect the presence of the prey protein (TIR1/AFB) using Western blotting with an antibody against its tag (e.g., anti-His or anti-Myc). The intensity of the band corresponding to the prey protein indicates the strength of the interaction.

-

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique for real-time monitoring of biomolecular interactions. It can provide quantitative data on binding affinity (Kd), and association (ka) and dissociation (kd) rates.

Principle: One interacting partner (the "ligand," e.g., a biotinylated degron peptide from an Aux/IAA) is immobilized on a sensor chip. The other partner (the "analyte," e.g., the TIR1/AFB receptor) is flowed over the surface in the presence of the compound of interest (e.g., 3,4-DMPA). Binding changes the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.

Detailed Methodology:

-

Chip Preparation:

-

Immobilize a biotinylated peptide corresponding to the degron domain of an Aux/IAA protein onto a streptavidin-coated SPR sensor chip.

-

-

Binding Analysis:

-

Prepare a series of solutions containing a constant concentration of the purified TIR1/AFB protein and varying concentrations of 3,4-DMPA.

-

Inject these solutions sequentially over the sensor chip surface.

-

Record the sensorgrams, which show the change in resonance units (RU) over time, reflecting the association and dissociation of the complex.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) using the instrument's software.

-

This analysis will yield the equilibrium dissociation constant (Kd), which is a measure of binding affinity. Lower Kd values indicate higher affinity.

-

Signaling Pathway and Experimental Workflow Visualizations

Auxin Signaling Pathway

The following diagram illustrates the core TIR1/AFB-mediated auxin signaling pathway, indicating the point of interaction for an auxin analog like 3,4-DMPA.

Caption: TIR1/AFB-mediated auxin signaling pathway.

Experimental Workflow: GST Pull-Down Assay

This diagram outlines the key steps in a GST pull-down assay to test the ability of 3,4-DMPA to mediate the interaction between a TIR1/AFB receptor and an Aux/IAA protein.

Caption: Workflow for a GST pull-down binding assay.

Conclusion

While direct experimental evidence for the binding of this compound to auxin receptors is currently limited, its chemical structure suggests it is a candidate for interaction with the TIR1/AFB co-receptor complex. The experimental protocols detailed in this guide—Yeast Two-Hybrid, GST Pull-Down, and Surface Plasmon Resonance—provide a robust framework for researchers to quantitatively assess this binding affinity and elucidate the compound's potential as a synthetic auxin. The provided visualizations of the auxin signaling pathway and experimental workflows serve as clear conceptual aids for designing and interpreting such studies. Further research utilizing these methodologies is essential to fully characterize the biological activity of 3,4-DMPA and its potential applications in agriculture or as a tool for dissecting the auxin signaling network.

References

- 1. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]

- 4. ableweb.org [ableweb.org]

- 5. GST Pull-Down Assay to Measure Complex Formations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GST Pull-Down Assay to Study PIF4 Binding In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Power of GST Pull-Down Assay in Protein-Protein Interaction Studies - Creative Proteomics [iaanalysis.com]

Predicted Herbicidal Properties of 3,4-Dimethylphenoxyacetic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the predicted herbicidal properties of 3,4-Dimethylphenoxyacetic acid (3,4-DMPA), a synthetic auxin analogue. Based on the well-established mechanism of action of structurally similar phenoxyacetic acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 3,4-Dichlorophenylacetic acid, it is anticipated that 3,4-DMPA will exhibit selective herbicidal activity against broadleaf weeds.[1][2][3] This whitepaper provides a predictive overview of its mechanism of action, proposes experimental protocols for its evaluation, and presents anticipated quantitative data for its herbicidal efficacy.

Predicted Mechanism of Action: Synthetic Auxin Mimicry

3,4-DMPA is predicted to function as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA).[2][4][5] At the molecular level, synthetic auxins disrupt normal plant growth processes by overwhelming the plant's natural hormonal balance.[1][3][6]

The proposed mechanism involves the following key steps:

-

Uptake and Translocation: 3,4-DMPA is expected to be absorbed through the leaves and roots of the plant and subsequently translocated to meristematic tissues, where cell division and growth are most active.[1]

-

Receptor Binding: In the plant cell, 3,4-DMPA is predicted to bind to auxin receptors, primarily the TIR1/AFB F-box proteins, which are components of the SCF E3 ubiquitin ligase complex.[5][7]

-

Derepression of Auxin-Responsive Genes: This binding event leads to the degradation of Aux/IAA transcriptional repressors.[5] The removal of these repressors allows for the transcription of auxin-responsive genes.

-

Uncontrolled Growth: The overexpression of these genes results in a cascade of physiological disruptions, including epinastic growth (stem and petiole twisting), cell elongation, and ultimately, uncontrolled, unsustainable growth that leads to the death of the plant.[1][2] This effect is particularly pronounced in dicotyledonous (broadleaf) plants, providing the basis for its predicted selective herbicidal activity.[1][8]

Caption: Predicted molecular mechanism of 3,4-DMPA as a synthetic auxin.

Predicted Quantitative Herbicidal Efficacy

The herbicidal effectiveness of 3,4-DMPA can be quantified using standard metrics such as the Growth Reduction 50 (GR50) or Inhibition Concentration 50 (IC50). The tables below present predicted efficacy data for 3,4-DMPA against common broadleaf and grass weeds, based on typical values for phenoxyacetic acid herbicides.

Table 1: Predicted GR50 Values for 3,4-DMPA on Broadleaf Weeds

| Weed Species | Common Name | Predicted GR50 (g a.i./ha) |

| Brassica campestris | Wild Mustard | 150 - 300 |

| Chenopodium album | Lamb's Quarters | 200 - 400 |

| Amaranthus retroflexus | Redroot Pigweed | 180 - 350 |

Table 2: Predicted GR50 Values for 3,4-DMPA on Grass Weeds

| Weed Species | Common Name | Predicted GR50 (g a.i./ha) |

| Lolium multiflorum | Italian Ryegrass | > 2000 |

| Zea mays | Corn | > 2500 |

| Triticum aestivum | Wheat | > 2500 |

Proposed Experimental Protocols

To validate the predicted herbicidal properties of 3,4-DMPA, the following experimental protocols are proposed.

Synthesis of this compound

This protocol is a general method adapted for the synthesis of phenoxyacetic acids.

Materials:

-

3,4-Dimethylphenol

-

Sodium hydroxide (NaOH)

-

Chloroacetic acid

-

Hydrochloric acid (HCl)

-

Water

-

Reaction flask with reflux condenser and magnetic stirrer

Procedure:

-

Dissolve 3,4-dimethylphenol in an aqueous solution of sodium hydroxide in the reaction flask with stirring.

-

Slowly add a solution of chloroacetic acid to the reaction mixture.

-

Heat the mixture to reflux for 2-4 hours.

-

After reflux, cool the reaction mixture to room temperature.

-

Acidify the mixture with hydrochloric acid to a pH of approximately 1-2 to precipitate the this compound.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Caption: A generalized workflow for the synthesis of 3,4-DMPA.

Dose-Response Bioassay for Herbicidal Activity

This protocol outlines a whole-plant dose-response bioassay to determine the GR50 values.

Materials:

-

Seeds of target weed species (e.g., Brassica campestris, Lolium multiflorum)

-

Potting soil

-

Pots or trays

-

Growth chamber with controlled light, temperature, and humidity

-

Synthesized 3,4-DMPA

-

Solvent and surfactant for herbicide formulation

-

Spray chamber

Procedure:

-

Plant Propagation: Sow seeds of the target species in pots filled with potting soil and grow them in a controlled environment growth chamber until they reach the 2-4 leaf stage.

-

Herbicide Preparation: Prepare a stock solution of 3,4-DMPA in a suitable solvent with a surfactant. Create a series of dilutions to achieve the desired application rates (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha).

-

Herbicide Application: Apply the different concentrations of 3,4-DMPA to the plants using a calibrated spray chamber to ensure uniform coverage. Include a control group sprayed only with the solvent and surfactant.

-

Incubation: Return the treated plants to the growth chamber and maintain them for 14-21 days.

-

Data Collection: After the incubation period, harvest the above-ground biomass for each plant. Dry the biomass in an oven at 60-70°C until a constant weight is achieved.

-

Data Analysis: Weigh the dry biomass for each treatment. Calculate the percent growth reduction relative to the control group. Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the GR50 value.

Caption: Experimental workflow for determining the GR50 of 3,4-DMPA.

Conclusion

This compound is predicted to be a selective herbicide effective against broadleaf weeds, with a mechanism of action consistent with other synthetic auxin herbicides. Its structural similarity to known active compounds suggests it will effectively disrupt auxin signaling pathways in susceptible plants, leading to uncontrolled growth and mortality. The proposed experimental protocols provide a framework for the synthesis and empirical validation of its herbicidal properties. Further research is warranted to confirm these predictions and to fully characterize the efficacy and crop safety profile of 3,4-DMPA.

References

- 1. deq.mt.gov [deq.mt.gov]

- 2. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 3. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wssa.net [wssa.net]

- 7. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 3,4-Dimethylphenoxyacetic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3,4-Dimethylphenoxyacetic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative assessment based on structurally similar compounds and outlines a comprehensive experimental protocol for determining its solubility in common laboratory solvents.

Qualitative Solubility Assessment

This compound is a carboxylic acid derivative. Carboxylic acids exhibit a duality in their solubility behavior. The polar carboxylic acid group can form hydrogen bonds with polar solvents, while the nonpolar aromatic ring and methyl groups contribute to its solubility in less polar organic solvents.

For a closely related compound, phenoxyacetic acid, it is reported to be soluble in ethanol, ether, and acetone, with limited solubility in cold water.[1][2] It is also soluble in alkaline aqueous solutions due to the formation of a salt.[1] Given the structural similarities, it is anticipated that this compound will exhibit comparable solubility patterns. The presence of the two methyl groups on the benzene ring may slightly increase its affinity for less polar solvents compared to phenoxyacetic acid.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water (neutral) | Low to Sparingly Soluble | The nonpolar aromatic ring and methyl groups likely limit solubility despite the polar carboxylic acid group. |

| Water (alkaline, e.g., aq. NaOH) | Soluble | Forms a water-soluble salt.[1][3] |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding with the carboxylic acid. |

| Ethanol | Soluble | Polar protic solvent, similar to methanol.[1] |

| Acetone | Soluble | Polar aprotic solvent that can act as a hydrogen bond acceptor.[1] |

| Ethyl Acetate | Likely Soluble | Moderately polar solvent. |

| Dichloromethane | Likely Soluble | Nonpolar aprotic solvent, may dissolve the compound due to the aromatic ring. |

| Chloroform | Likely Soluble | Similar to dichloromethane. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Highly polar aprotic solvent, generally a good solvent for a wide range of organic compounds. |

| Dimethylformamide (DMF) | Likely Soluble | Highly polar aprotic solvent, similar to DMSO. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a well-defined experimental protocol is essential. The gravimetric method is a reliable and commonly used technique for determining the solubility of a solid in a liquid.[4]

Objective: To determine the saturation solubility of this compound in a selection of common laboratory solvents at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade): water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, DMSO, DMF

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Temperature probe

-

Vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Vortex mixer

-

Pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation, especially with volatile solvents.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired and constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can range from several hours to 24 hours, depending on the solvent and the dissolution rate of the compound. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the vials to stand undisturbed in the thermostatic bath for a short period (e.g., 30 minutes) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid drawing up solid particles, it is advisable to pre-warm or keep the syringe at the same temperature as the solution.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, labeled evaporation dish. Record the exact volume of the aliquot.

-

-

Solvent Evaporation:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. For high-boiling point solvents like DMSO and DMF, a vacuum oven at a moderate temperature is recommended.

-

Continue the drying process until a constant weight of the solid residue is achieved. This is confirmed by periodic weighing until two consecutive measurements are within an acceptable tolerance (e.g., ± 0.1 mg).

-

-

Data Calculation:

-

Record the final weight of the evaporation dish containing the dried solute.

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish.

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, using the following formula:

Solubility (g/L) = (Mass of solute (g)) / (Volume of aliquot (L))

-

Workflow Diagram:

Caption: Experimental workflow for the gravimetric determination of solubility.

Signaling Pathways and Logical Relationships

The determination of solubility follows a logical progression of steps rather than a biological signaling pathway. The workflow diagram above illustrates this logical relationship. The process begins with the preparation of a saturated solution, followed by achieving equilibrium, careful sampling of the supernatant, removal of the solvent, and finally, calculation of the solubility based on the mass of the dissolved solid. Each step is critical for obtaining accurate and reproducible results.

This guide provides a framework for understanding and determining the solubility of this compound. For researchers and professionals in drug development, obtaining accurate solubility data is a crucial first step in formulation, process development, and ensuring bioavailability.

References

An In-depth Technical Guide to 3,4-Dimethylphenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dimethylphenoxyacetic acid, including its chemical identity, physicochemical properties, synthesis, analytical methods, and biological activities. This document is intended to serve as a valuable resource for professionals in research and development.

Core Chemical Information

CAS Number: 13335-73-4[1]

IUPAC Name: 2-(3,4-dimethylphenoxy)acetic acid[1]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C10H12O3 | [1] |

| Molecular Weight | 180.20 g/mol | |

| Appearance | Solid | |

| Purity | 97% |

Experimental Protocols

Synthesis of this compound

General Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethylphenol in a suitable solvent such as water or an alcohol.

-

Base Addition: Add a stoichiometric equivalent of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution to form the corresponding phenoxide salt.

-

Alkylation: To the phenoxide solution, add a solution of chloroacetic acid or its sodium salt.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and acidify it with a mineral acid, such as hydrochloric acid, to precipitate the this compound.

-

Purification: Collect the crude product by filtration, wash it with cold water to remove any inorganic impurities, and then recrystallize it from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

-

Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Analytical Methods for this compound

The analysis of this compound can be performed using various chromatographic techniques. High-performance liquid chromatography (HPLC) is a particularly suitable method for the quantification of organic acids.

General HPLC Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

-

Column: A reverse-phase C18 column is commonly employed for the separation of organic acids.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., phosphate buffer at low pH) and an organic modifier (e.g., methanol or acetonitrile) is generally effective. The low pH of the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on the reverse-phase column.

-

Detection: UV detection at a wavelength around 210-220 nm, where the carboxyl group and the phenyl ring absorb, is suitable for detection.

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection to prevent column clogging.

-

Quantification: Quantification is achieved by creating a calibration curve using standard solutions of known concentrations of this compound.

Biological Activity and Mechanism of Action

Phenoxyacetic acid derivatives are well-known for their biological activities, particularly as plant growth regulators that mimic the action of the natural plant hormone auxin (indole-3-acetic acid, IAA). At low concentrations, these compounds can promote cell division and elongation, while at higher concentrations, they act as herbicides, causing uncontrolled growth and eventual death in susceptible plants.[2]

The primary mechanism of action for auxin-like herbicides involves their binding to auxin receptors in the plant cell nucleus. This binding event triggers a signaling cascade that leads to changes in gene expression, ultimately affecting cell growth and development.

Signaling Pathway

The following diagram illustrates a simplified logical workflow of the auxin signaling pathway, which is the presumed mechanism of action for this compound as a plant growth regulator.

Caption: Simplified workflow of the auxin signaling pathway.

References

Spectroscopic and Synthetic Overview of 3,4-Dimethylphenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

IUPAC Name: 2-(3,4-dimethylphenoxy)acetic acid[1] Synonyms: 3,4-Xylyloxyacetic acid[1] Molecular Formula: C₁₀H₁₂O₃[1] Molecular Weight: 180.20 g/mol

Spectroscopic Data

Detailed experimental spectra for 3,4-dimethylphenoxyacetic acid are not available in the sources reviewed. However, based on the chemical structure, the expected spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)

The following table outlines the anticipated proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for this compound. Shifts are referenced to tetramethylsilane (TMS) and may vary based on the solvent used.

| ¹H NMR Data (Expected) | |

| Chemical Shift (ppm) | Proton Assignment |

| ~ 10-12 | 1H, singlet, -COOH |

| ~ 6.9 - 7.1 | 1H, doublet, Ar-H |

| ~ 6.8 | 1H, doublet, Ar-H |

| ~ 6.7 | 1H, singlet, Ar-H |

| ~ 4.6 | 2H, singlet, -O-CH₂- |

| ~ 2.2 | 3H, singlet, Ar-CH₃ |

| ~ 2.1 | 3H, singlet, Ar-CH₃ |

| ¹³C NMR Data (Expected) | |

| Chemical Shift (ppm) | Carbon Assignment |

| > 170 | -COOH |

| ~ 155 | Ar-C-O |

| ~ 137 | Ar-C |

| ~ 130 | Ar-C |

| ~ 120 | Ar-CH |

| ~ 115 | Ar-CH |

| ~ 111 | Ar-CH |

| ~ 65 | -O-CH₂- |

| ~ 19 | Ar-CH₃ |

| ~ 18 | Ar-CH₃ |

Infrared (IR) Spectroscopy (Expected)

The expected characteristic infrared absorption bands for this compound are listed below.

| IR Data (Expected) | |

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| 3100-3000 | C-H stretch (aromatic) |

| 2975-2850 | C-H stretch (methyl) |

| ~1710 (strong) | C=O stretch (carboxylic acid) |

| 1610, 1500 | C=C stretch (aromatic) |

| 1250-1200 | C-O stretch (aryl ether) |

| ~1100 | C-O stretch |

Mass Spectrometry (MS) (Expected)

In mass spectrometry, this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

| MS Data (Expected) | |

| m/z | Fragment |

| 180 | [M]⁺ (Molecular Ion) |

| 121 | [M - COOH - H]⁺ |

| 107 | [M - OCH₂COOH]⁺ |

Experimental Protocols

Specific experimental protocols for the spectroscopic analysis of this compound are not detailed in the available literature. However, generalized procedures for the analysis of a solid organic compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC/MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI), to generate charged molecular ions and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions to generate a mass spectrum.

Synthesis Workflow

While a specific, detailed synthesis protocol for this compound was not found, a general and widely used method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis. This involves the reaction of a phenol with an α-halo acid, typically in the presence of a base.

Caption: Plausible synthesis route for this compound.

Signaling Pathways

Information regarding the signaling pathways associated with this compound was not identified in the reviewed sources.

Disclaimer

The spectroscopic data presented in this document are predicted values based on the chemical structure and established principles of spectroscopy. They are intended for informational purposes and should be confirmed by experimental analysis. The synthesis protocol described is a general method and may require optimization for specific applications.

References

Potential Metabolites of 3,4-Dimethylphenoxyacetic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential metabolic pathways of 3,4-Dimethylphenoxyacetic acid (3,4-DMPA) in plants. As a member of the phenoxyacetic acid class of herbicides, the metabolism of 3,4-DMPA is presumed to follow established transformation routes observed for analogous compounds such as 2,4-D and MCPA. This document outlines the inferred primary (Phase I) and secondary (Phase II) metabolic reactions, including aromatic hydroxylation, methyl group oxidation, ether linkage cleavage, and subsequent conjugation with endogenous plant molecules. Detailed, generalized experimental protocols for the extraction, identification, and quantification of these potential metabolites from plant matrices are provided. Visual diagrams generated using Graphviz are included to illustrate the predicted metabolic pathways and a standard experimental workflow. Due to a lack of specific studies on 3,4-DMPA, the information presented herein is based on established principles of xenobiotic metabolism in plants and serves as a predictive guide for researchers in this field.

Introduction

Phenoxyacetic acid derivatives have been widely used as systemic herbicides for the control of broadleaf weeds in agriculture. The efficacy and environmental fate of these compounds are largely determined by their metabolism within the target and non-target plant species. The metabolic processes in plants generally serve to detoxify the xenobiotic compound, increase its water solubility, and facilitate its sequestration or degradation. This process is typically biphasic, involving Phase I reactions that introduce or expose functional groups, and Phase II reactions that conjugate the modified compound with endogenous molecules.

This guide synthesizes the current understanding of phenoxyacetic acid herbicide metabolism to predict the potential metabolites of 3,4-DMPA in plants. It further provides a comprehensive overview of the experimental methodologies required to identify and quantify these putative metabolites, serving as a valuable resource for researchers investigating the biotransformation of this and other related compounds.

Inferred Metabolic Pathways of this compound

The metabolism of 3,4-DMPA in plants is expected to proceed through a series of Phase I and Phase II reactions, analogous to other phenoxyacetic acid herbicides.

Phase I Metabolism

Phase I reactions are primarily catabolic and involve oxidation, reduction, and hydrolysis. For 3,4-DMPA, the most probable Phase I transformations are aromatic hydroxylation, oxidation of the methyl groups, and cleavage of the ether linkage.

Hydroxylation of the aromatic ring is a common initial step in the detoxification of many aromatic herbicides. This reaction is typically catalyzed by cytochrome P450 monooxygenases. For 3,4-DMPA, hydroxylation could occur at the available positions on the aromatic ring (2, 5, or 6), leading to the formation of hydroxylated 3,4-DMPA derivatives.

Figure 1: Inferred Aromatic Ring Hydroxylation of 3,4-DMPA.

The two methyl groups on the aromatic ring of 3,4-DMPA are also potential sites for oxidative attack. This can proceed in a stepwise manner, first forming a hydroxymethyl group, which can be further oxidized to a carboxylic acid. This would result in metabolites such as 3-hydroxymethyl-4-methylphenoxyacetic acid, 3-methyl-4-hydroxymethylphenoxyacetic acid, and their corresponding carboxylic acid derivatives.

Figure 2: Inferred Stepwise Oxidation of a Methyl Group on 3,4-DMPA.

Cleavage of the ether bond is another significant degradation pathway for phenoxyacetic acid herbicides. This reaction would break down 3,4-DMPA into 3,4-dimethylphenol and a two-carbon side chain, likely glyoxylic acid or a related compound.

Figure 3: Inferred Ether Linkage Cleavage of 3,4-DMPA.

Phase II Metabolism

Phase II reactions involve the conjugation of the Phase I metabolites with endogenous molecules, such as sugars or amino acids. These conjugation reactions increase the water solubility of the metabolites, reduce their toxicity, and facilitate their transport and sequestration within the plant cell, often in the vacuole.

The hydroxylated metabolites of 3,4-DMPA can be conjugated with sugars, most commonly glucose, to form O-glucosides. The carboxylic acid group of the parent molecule or its metabolites can also be esterified with glucose to form glucose esters.

The carboxylic acid moiety of 3,4-DMPA and its carboxy-derivatives can form amide linkages with amino acids. Aspartic acid and glutamic acid are common conjugation partners for xenobiotic carboxylic acids in plants.

Summary of Potential Metabolites

Based on the inferred metabolic pathways, a range of potential metabolites of 3,4-DMPA can be predicted. The following table summarizes these putative metabolites and the metabolic reactions leading to their formation.

| Potential Metabolite | Metabolic Reaction | Phase |

| 2-hydroxy-3,4-dimethylphenoxyacetic acid | Aromatic Hydroxylation | I |

| 5-hydroxy-3,4-dimethylphenoxyacetic acid | Aromatic Hydroxylation | I |

| 6-hydroxy-3,4-dimethylphenoxyacetic acid | Aromatic Hydroxylation | I |

| 3-hydroxymethyl-4-methylphenoxyacetic acid | Methyl Group Oxidation | I |

| 3-methyl-4-hydroxymethylphenoxyacetic acid | Methyl Group Oxidation | I |

| 3-carboxy-4-methylphenoxyacetic acid | Methyl Group Oxidation | I |

| 3-methyl-4-carboxyphenoxyacetic acid | Methyl Group Oxidation | I |

| 3,4-dimethylphenol | Ether Linkage Cleavage | I |

| Glyoxylic Acid | Ether Linkage Cleavage | I |

| Hydroxylated 3,4-DMPA-O-glucoside | Glycoside Conjugation | II |

| 3,4-DMPA-glucose ester | Glycoside Conjugation | II |

| 3,4-DMPA-amino acid conjugate (e.g., with aspartic acid) | Amino Acid Conjugation | II |

Experimental Protocols for Metabolite Identification and Quantification

The identification and quantification of the potential metabolites of 3,4-DMPA in plant tissues require a systematic analytical approach. The following sections outline a generalized experimental workflow.

Methodological & Application

Application Notes and Protocols: Synthesis of 3,4-Dimethylphenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive guide for the synthesis of 3,4-Dimethylphenoxyacetic acid from 3,4-dimethylphenol. The described protocol is based on the well-established Williamson ether synthesis, a robust and widely used method for preparing ethers.

Introduction

This compound is a member of the phenoxyacetic acid class of compounds. This class of molecules has garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. Phenoxyacetic acid derivatives have been investigated for their potential as antibacterial, antifungal, anti-inflammatory, and antihypertensive agents. The synthesis of novel derivatives like this compound is a key step in the exploration of their therapeutic potential.

The synthesis described herein involves the reaction of 3,4-dimethylphenol with chloroacetic acid in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism (SN2), where the phenoxide ion, generated in situ, acts as a nucleophile and displaces the chloride from chloroacetic acid.

Chemical Properties and Data

A summary of the key chemical properties of the starting material and the final product is provided below.

| Property | 3,4-Dimethylphenol | This compound |

| Molecular Formula | C₈H₁₀O | C₁₀H₁₂O₃ |

| Molecular Weight | 122.16 g/mol | 180.20 g/mol |

| Appearance | White to off-white crystalline solid | White to off-white solid |

| Melting Point | 62-66 °C | 102-103 °C |

| CAS Number | 95-65-8 | 13335-73-4 |

Experimental Protocol: Synthesis of this compound

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

-

3,4-Dimethylphenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), concentrated and 6M

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distilled water

-

pH paper or pH meter

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

Procedure:

-

Preparation of the Phenoxide:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar equivalent of sodium hydroxide or potassium hydroxide in an appropriate volume of water.

-

To this basic solution, add one molar equivalent of 3,4-dimethylphenol.

-

Stir the mixture at room temperature until the 3,4-dimethylphenol has completely dissolved, forming the sodium or potassium salt of the phenoxide.

-

-

Reaction with Chloroacetic Acid:

-

To the phenoxide solution, add 1.1 to 1.5 molar equivalents of chloroacetic acid.

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to reflux (approximately 90-100°C) using a heating mantle or a water bath.[1]

-

Maintain the reflux with continuous stirring for a period of 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with a volume of water.

-

Carefully acidify the solution to a pH of approximately 1-2 by the dropwise addition of concentrated or 6M hydrochloric acid. This will precipitate the crude this compound.[1]

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel, and wash the solid with cold water.

-

-

Purification:

-

The crude product can be purified by recrystallization. A common solvent for recrystallization of phenoxyacetic acids is hot water or an ethanol-water mixture.[1]

-

Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a desiccator or a vacuum oven.

-

-

Characterization:

-

Determine the melting point of the purified product and compare it with the literature value.

-

Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure of the synthesized this compound.

-

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical pathway of the synthesis and the overall experimental workflow.

Caption: Reaction mechanism of the Williamson ether synthesis.

Caption: Step-by-step experimental workflow for the synthesis.